Cyclopentylacetic acid is a saturated aliphatic carboxylic acid featuring a five-membered cyclopentane ring linked to a carboxyl group via a single methylene spacer [1]. Operating as a clear liquid at standard room temperature with a melting point of approximately 14 °C, it is widely procured as a highly processable building block and active pharmaceutical ingredient (API) precursor . Its primary industrial utility lies in its ability to introduce a flexible, moderately lipophilic cyclopentyl moiety into complex molecules, making it a critical raw material in the synthesis of vasoconstrictors (e.g., cyclopentamine), anticholinergics, and various kinase or GPCR inhibitors [2]. For industrial buyers and chemical engineers, its value is defined by its favorable bulk handling characteristics, low regulatory friction, and highly specific steric profile compared to aromatic or rigidly bound cyclic alternatives.
Substituting cyclopentylacetic acid with closely related analogs routinely leads to process failures, handling bottlenecks, or compromised API efficacy. Replacing it with cyclopentanecarboxylic acid removes the critical methylene spacer, drastically increasing steric hindrance at the reaction center and altering the conformational flexibility of the final pharmacophore [1]. Using cyclohexylacetic acid introduces a bulkier six-membered ring that increases the lipophilicity (LogP) and steric volume, frequently causing lead compounds to fail target binding assays or exceed optimal physicochemical limits, while also changing the ambient physical state from a liquid to a solid [2]. Furthermore, substituting with phenylacetic acid not only changes the electronic properties from aliphatic to aromatic but also triggers severe regulatory and compliance bottlenecks due to its status as a strictly controlled precursor [3].
Cyclopentylacetic acid features a methylene (-CH2-) spacer between the cyclopentyl ring and the carboxyl group, allowing it to react as a primary-like carboxylic acid. In contrast, cyclopentanecarboxylic acid has the carboxyl group directly attached to the ring, functioning as a more sterically hindered secondary-like acid [1]. This structural difference means cyclopentylacetic acid exhibits significantly lower steric bulk at the alpha-carbon, leading to faster reaction kinetics, lower catalyst requirements, and higher yields during industrial amidation and esterification steps [2].
| Evidence Dimension | Alpha-carbon steric environment |
| Target Compound Data | Primary-like alpha-carbon (flexible -CH2- linker) |
| Comparator Or Baseline | Cyclopentanecarboxylic acid (Secondary-like alpha-carbon, rigid attachment) |
| Quantified Difference | Addition of a 14 Da methylene spacer relieves ring-induced steric crowding at the reaction center. |
| Conditions | Standard amidation/esterification coupling conditions |
Enables higher-yielding coupling reactions and lower catalyst or coupling-reagent loading in large-scale API manufacturing.
The melting point of a precursor dictates the engineering requirements for its transfer and dosing. Cyclopentylacetic acid has a melting point of approximately 14 °C, meaning it is handled as a pumpable liquid at standard room temperatures (20-25 °C) . Its closest six-membered analog, cyclohexylacetic acid, has a melting point of 29-33 °C and presents as a low-melting or waxy solid, while phenylacetic acid melts at 76 °C [1]. The liquid state of cyclopentylacetic acid eliminates the need for heated lines, pre-melting steps, or specialized solid-dosing equipment [2].
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | ~14 °C (Liquid at 20 °C) |
| Comparator Or Baseline | Cyclohexylacetic acid (~30 °C, Solid at 20 °C) |
| Quantified Difference | ~16 °C lower melting point, transitioning the handling state from solid to liquid at standard ambient temperature. |
| Conditions | Standard atmospheric pressure, 20-25 °C ambient facility temperature |
Allows for direct volumetric pumping and simplifies continuous flow manufacturing without thermal pretreatment.
In medicinal chemistry, the size of the hydrophobic moiety strictly governs receptor pocket fit and overall molecule lipophilicity. Cyclopentylacetic acid provides a compact, five-membered saturated ring. When compared to cyclohexylacetic acid, the cyclopentyl variant reduces the molecular weight by ~14 Da and lowers the calculated LogP [1]. This subtle reduction in hydrophobic volume is frequently exploited to rescue API candidates that are trending too lipophilic or are sterically clashing within tight GPCR or kinase binding pockets [2].
| Evidence Dimension | Hydrophobic volume and lipophilicity |
| Target Compound Data | 5-membered ring (Lower LogP, smaller steric volume) |
| Comparator Or Baseline | Cyclohexylacetic acid (6-membered ring, higher LogP) |
| Quantified Difference | Reduction of one methylene unit in the ring structure, lowering molecular weight by 14.03 Da and reducing the lipophilic footprint. |
| Conditions | in silico lead optimization and SAR profiling |
Crucial for fine-tuning API lipophilicity to comply with Lipinski's rules while maintaining a saturated cyclic hydrophobic moiety.
Aromatic precursors like phenylacetic acid are strictly regulated (e.g., DEA List I in the US) due to their potential use in illicit amphetamine synthesis, requiring extensive quotas, reporting, and secure storage [1]. Cyclopentylacetic acid, being a fully saturated aliphatic compound, does not fall under these stringent precursor control lists [2]. Consequently, substituting an aromatic ring with a cyclopentyl ring where pharmacologically viable can completely bypass regulatory procurement delays and reduce administrative overhead [3].
| Evidence Dimension | Regulatory compliance burden |
| Target Compound Data | Unrestricted aliphatic precursor |
| Comparator Or Baseline | Phenylacetic acid (DEA List I controlled substance / regulated precursor) |
| Quantified Difference | Elimination of mandatory quota applications, specialized reporting, and associated multi-week procurement delays. |
| Conditions | Global chemical procurement and facility auditing |
Drastically reduces procurement friction, compliance costs, and supply chain bottlenecks for commercial manufacturing.
Ideal for large-scale amidation and esterification workflows where its liquid state at room temperature allows for automated, volumetric liquid dosing without the need for heated lines, unlike cyclohexylacetic acid [1].
The preferred building block when a drug candidate requires a hydrophobic cyclic moiety but must avoid the higher LogP and larger steric bulk introduced by a six-membered cyclohexyl ring [2].
Selected over cyclopentanecarboxylic acid when the target receptor requires a flexible methylene spacer between the rigid cyclic core and the hydrogen-bonding carboxyl/amide region to achieve optimal binding affinity [3].
Utilized in the design of novel non-aromatic analogs of existing drugs to avoid the severe supply chain friction and compliance costs associated with procuring controlled aromatic precursors like phenylacetic acid [4].
Irritant